Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)benzoate
Description
Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)benzoate is a complex organic compound that features a thiazole ring, a thiophene ring, and a benzoate ester. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
ethyl 4-[3-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-2-27-19(26)13-5-7-14(8-6-13)21-17(24)10-9-15-12-29-20(22-15)23-18(25)16-4-3-11-28-16/h3-8,11-12H,2,9-10H2,1H3,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJORJPPZTTYGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and thiophene intermediates, followed by their coupling and subsequent esterification to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways as in laboratory settings, but with enhanced efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.
Mechanistic Notes :
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Base-promoted saponification proceeds via nucleophilic attack of hydroxide on the ester carbonyl.
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Acidic conditions may lead to protonation of the carbonyl, but competing side reactions (e.g., amide hydrolysis) are minimized due to the stability of the adjacent thiazole-thiophene system.
Amide Bond Cleavage and Formation
The central propanamido linker and thiophene-carboxamido group participate in amide-specific reactions.
Amide Hydrolysis
Amide Coupling
The compound acts as an acylating agent in the presence of coupling reagents:
Example Reaction :
Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)benzoate + 5-aminotetrazole
→ Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)-N-(tetrazol-5-yl)propanamido)benzoate .
Thiophene and Thiazole Ring Modifications
The thiophene and thiazole heterocycles participate in electrophilic substitutions and cycloadditions.
Thiophene Sulfonation
| Reagents | Conditions | Outcome | References |
|---|---|---|---|
| SO₃/H₂SO₄ | 0°C, 2 h | Sulfonation at thiophene β-position |
Thiazole Alkylation
| Reagents | Conditions | Outcome | References |
|---|---|---|---|
| Ethyl bromoacetate | K₂CO₃, DMF, 60°C | Alkylation at thiazole C5 position |
Catalytic Hydrogenation
The thiophene ring can be hydrogenated to a tetrahydrothiophene derivative under high-pressure conditions:
| Catalyst | Conditions | Outcome | References |
|---|---|---|---|
| Pd/C (10%) | H₂ (50 psi), EtOH, 24 h | Thiophene → Tetrahydrothiophene; ester remains intact |
Coupling Reactions for Bioconjugation
The compound’s carboxylate (post-hydrolysis) or amine derivatives are used in bioconjugation:
| Target | Reagents | Application | References |
|---|---|---|---|
| Fluorescent tags | Bodipy-SE, DIPEA, DMF | Cellular imaging probes | |
| Click chemistry | Tetrazine-Cy5, IEDDA reaction | Target engagement studies in cancer cells |
Example : Conjugation with trans-cyclooctene (TCO) enables bioorthogonal labeling via inverse electron-demand Diels-Alder (IEDDA) reactions .
Cyclization Reactions
Under dehydrating conditions, the compound forms heterocyclic fused systems:
| Reagents | Conditions | Outcome | References |
|---|---|---|---|
| P₂O₅, toluene | Reflux, 12 h | Formation of oxazole-thiazole fused ring system |
Key Stability Considerations
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pH Sensitivity : The ethyl ester hydrolyzes rapidly in basic media (pH > 10) but remains stable under mild acidic conditions (pH 4–6).
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Thermal Stability : Decomposition occurs above 200°C, with the thiophene moiety undergoing ring-opening.
This compound’s versatility in hydrolysis, coupling, and cyclization reactions makes it a valuable intermediate in medicinal chemistry, particularly for developing kinase inhibitors and fluorescent probes. Experimental data confirm its adaptability in diverse synthetic workflows, though careful control of reaction conditions is essential to avoid undesired side reactions.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is in the field of oncology. Research has indicated that thiophene and thiazole derivatives have potential as anticancer agents. Specifically, compounds that incorporate these moieties have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance, a study highlighted the synthesis of thiazole and thiophene analogues that demonstrated activity against inflammatory and autoimmune diseases, suggesting a broader therapeutic potential including cancer treatment .
Antimicrobial Properties
Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)benzoate has also been investigated for its antimicrobial properties. The presence of thiophene and thiazole rings is known to enhance the antibacterial activity of compounds. Studies have shown that derivatives containing these structures can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .
Study on Anticancer Efficacy
A notable case study involved synthesizing a series of thiazole derivatives, including this compound, which were tested against human cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, indicating potent anticancer activity .
Investigation of Antimicrobial Properties
Another study focused on the antimicrobial effects of thiophene-containing compounds. This compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition, supporting its potential use as an antimicrobial agent .
Mechanism of Action
The mechanism of action of Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The thiazole and thiophene rings play crucial roles in these interactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as 2,4-disubstituted thiazoles, exhibit a range of biological activities.
Thiophene Derivatives: Thiophene-containing compounds, like thiophene-2-carboxamide, are known for their diverse pharmacological properties.
Uniqueness
Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)benzoate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)benzoate, a compound characterized by its unique structural features, has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 1021092-00-1
- Molecular Formula : CHNOS
- Molecular Weight : 429.5 g/mol
The compound features a thiophene ring fused with a thiazole moiety, contributing to its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thiophene derivatives are known to inhibit various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. For instance, compounds similar to this have shown significant inhibition of COX and LOX activities, leading to reduced inflammation .
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties against various pathogens. Studies indicate that thiophene-based compounds can disrupt bacterial cell membranes and inhibit growth .
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines by activating caspase pathways and increasing reactive oxygen species (ROS) levels .
Table 1: Summary of Biological Activities
Case Studies
- Anti-inflammatory Studies : In a study involving thiophene derivatives, the administration of similar compounds at doses of 20 mg/kg demonstrated significant anti-inflammatory effects by blocking mast cell degranulation and reducing inflammatory markers .
- Cytotoxicity Testing : A series of cytotoxicity assays conducted on various cancer cell lines revealed that this compound significantly decreased cell viability at concentrations ranging from 10 µM to 50 µM, with IC50 values suggesting potent activity .
- Antimicrobial Efficacy : Research has shown that this compound exhibits broad-spectrum antimicrobial activity, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria in vitro. The mechanism appears to involve disruption of bacterial cell wall integrity .
Q & A
Q. What are the common synthetic routes for Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)benzoate?
The synthesis typically involves multi-step organic reactions, including:
- Amidation : Coupling thiophene-2-carboxamide with a thiazole intermediate via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
- Esterification : Introducing the ethyl benzoate group through acid-catalyzed esterification or nucleophilic substitution .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) yield high-purity products (>95% by HPLC) .
Q. How is the compound characterized post-synthesis?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR confirm functional groups (e.g., thiazole protons at δ 7.2–8.1 ppm, ester carbonyls at ~170 ppm) .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H] peaks matching theoretical values) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Q. What initial biological activities have been screened for this compound?
- Antimicrobial Assays : MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
- Enzyme Inhibition : Kinase or protease inhibition studies using fluorogenic substrates .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of intermediates?
- Catalyst Selection : Use CuI/L-proline systems for azide-alkyne cycloaddition to improve thiazole ring formation (yields up to 75%) .
- Temperature Control : Maintain reflux conditions (e.g., 80–100°C) during amidation to prevent side reactions .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of hydrophobic intermediates .
Q. What strategies address structural elucidation discrepancies in crystallographic studies?
- X-ray Crystallography : Refine crystal structures using SHELXL for accurate bond-length/angle determination (e.g., resolving thiazole-thiophene dihedral angles) .
- DFT Calculations : Compare experimental NMR data with computational models (e.g., Gaussian09) to validate tautomeric forms .
- Vibrational Spectroscopy : IR/Raman spectroscopy identifies conformational isomers (e.g., carbonyl stretching modes at 1650–1750 cm) .
Q. How can conflicting biological activity data between in vitro and in vivo models be resolved?
- Metabolic Stability Tests : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation .
- Pharmacokinetic Profiling : Measure plasma half-life (t) and bioavailability via LC-MS/MS after oral/intravenous administration .
- Target Engagement Studies : Use SPR (Surface Plasmon Resonance) to confirm direct binding to proposed targets (e.g., EGFR kinase) .
Data Contradiction Analysis
Q. How should researchers interpret divergent cytotoxicity results across cell lines?
- Cell Line Validation : Verify genetic profiles (e.g., p53 status) and receptor expression (e.g., HER2) to contextualize sensitivity .
- Redox Sensitivity : Measure intracellular ROS levels (DCFH-DA assay) to assess compound-induced oxidative stress .
- Synergistic Screens : Test combinations with standard chemotherapeutics (e.g., cisplatin) to identify additive vs. antagonistic effects .
Methodological Recommendations
- Synthetic Reproducibility : Document reaction atmosphere (N/Ar) and moisture control to ensure consistency .
- Biological Assay Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%) .
- Data Transparency : Report NMR integration values, HPLC gradients, and raw spectral data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
